N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and a carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the carbamothioyl moiety: This can be done by reacting the intermediate with thiourea under controlled conditions to introduce the carbamothioyl group.
Final coupling: The final step involves coupling the intermediate with the furan-2-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[3-({[(4-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide: This compound features a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
N-[3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide: The presence of a methyl group instead of a chlorine atom can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-8-6-12(7-9-13)17(24)23-19(27)22-15-4-1-3-14(11-15)21-18(25)16-5-2-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSOMRHAKLUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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